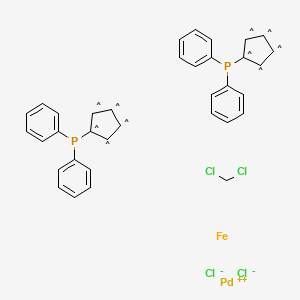
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in various palladium-catalyzed coupling reactions, making it a valuable catalyst in organic synthesis .
Preparation Methods
The compound can be synthesized by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The reaction typically involves the following steps :
-
Reacting 1,1’-bis(diphenylphosphino)ferrocene with palladium dichloride in the presence of a nitrile solvent: (e.g., acetonitrile or benzonitrile): [ \text{dppf} + \text{PdCl}_2(\text{RCN})_2 \rightarrow (\text{dppf})\text{PdCl}_2 + 2 \text{RCN} ] where RCN can be CH₃CN or C₆H₅CN.
-
Direct synthesis using dichloromethane as a solvent: : This method simplifies the process by eliminating the need for a precursor, resulting in a high-purity product with a yield of approximately 90.46% .
Chemical Reactions Analysis
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate undergoes various types of reactions, primarily in the realm of palladium-catalyzed coupling reactions :
-
Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl compounds.
Heck Reaction: Couples alkenes with aryl halides.
Sonogashira Coupling: Couples terminal alkynes with aryl halides.
Stille Coupling: Couples organotin compounds with aryl halides.
Negishi Coupling: Couples organozinc compounds with aryl halides.
Buchwald-Hartwig Amination: Couples amines with aryl halides.
-
Common Reagents and Conditions
Reagents: Aryl halides, boronic acids, organotin compounds, organozinc compounds, amines.
Conditions: Typically performed in the presence of a base (e.g., K₂CO₃, NaOH) and a solvent (e.g., toluene, DMF).
-
Major Products
- Biaryl compounds, alkenes, alkynes, and various substituted aromatic compounds.
Scientific Research Applications
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is extensively used in scientific research due to its versatility as a catalyst :
-
Chemistry
Catalyst in Organic Synthesis: Facilitates the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis of Complex Molecules: Used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
-
Biology
Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.
-
Medicine
Drug Development: Plays a role in the synthesis of potential drug candidates through palladium-catalyzed reactions.
-
Industry
Material Science: Used in the production of polymers, OLEDs, and other advanced materials.
Mechanism of Action
The mechanism of action of bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate involves the formation of a palladium complex that facilitates various coupling reactions :
-
Catalytic Cycle
Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl halide, forming a palladium(II) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent (e.g., boronic acid) to form a new palladium complex.
Reductive Elimination: The final step involves reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
-
Molecular Targets and Pathways
- The palladium complex targets aryl halides and organometallic reagents, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is unique due to its high efficiency and selectivity in catalyzing coupling reactions :
-
Similar Compounds
Bis(triphenylphosphine)palladium dichloride: Another palladium complex used in similar coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in various coupling reactions.
Palladium(II) acetate: A commonly used palladium catalyst in organic synthesis.
-
Uniqueness
Higher Stability: The ferrocene backbone provides greater stability to the palladium complex.
Enhanced Reactivity: The bidentate ligand structure enhances the reactivity and selectivity of the catalyst.
Properties
Molecular Formula |
C35H30Cl4FeP2Pd |
|---|---|
Molecular Weight |
816.6 g/mol |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q;;;;;;+2/p-2 |
InChI Key |
CWHRHCATIKFSND-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.[Cl-].[Cl-].[Fe].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-](/img/structure/B13729899.png)
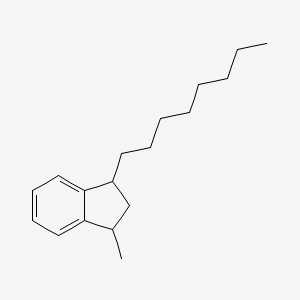
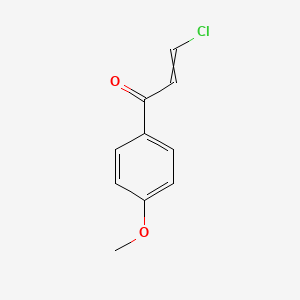
![{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)
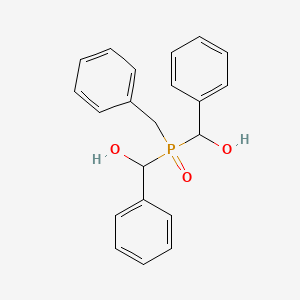
![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
![(2E,4Z,12Z,18E,29Z)-26,31-ditert-butyl-3-(3-tert-butyl-5-propan-2-ylphenyl)-18-(3,5-ditert-butylcyclohexa-1,3-dien-1-yl)-33-prop-1-enylhexacyclo[21.8.2.15,9.124,28.04,17.020,32]pentatriaconta-1(31),2,4(17),12,14,15,18,20,22,27,29-undecaene](/img/structure/B13729933.png)
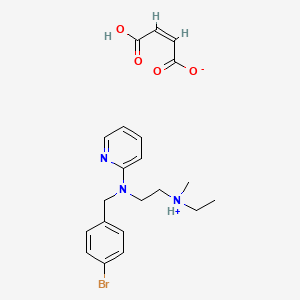
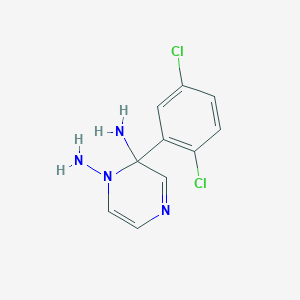
![(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
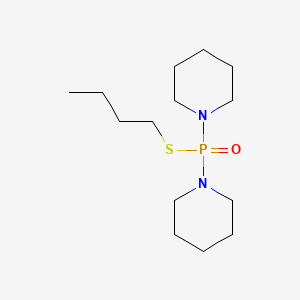
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
